5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activities
Triazole derivatives, including compounds with similar structural motifs to the one , have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showcasing good to moderate antimicrobial activities against various test microorganisms. This highlights the potential of triazole compounds in contributing to the development of new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).
Pharmacological Profile
The pharmacological profile of triazole derivatives extends to various therapeutic areas. For example, Kimura et al. (2004) investigated YM348, a triazole derivative, which exhibited potent and selective agonist activity at the 5-HT2C receptor, suggesting its potential in treating disorders related to this receptor's dysfunction (Yasuharu Kimura, K. Hatanaka, Y. Naitou, K. Maeno, I. Shimada, Akiko Koakutsu, F. Wanibuchi, Tokio Yamaguchi, 2004).
Synthesis and Structural Characterization
The synthesis and structural characterization of triazole derivatives, including their analogs, provide valuable insights into their potential applications. For example, structural characterization studies of isothiazolopyridines of the Mannich base type by Karczmarzyk and Malinka (2008) contribute to understanding the molecular foundations of their analgesic actions, which could guide the development of new pain management solutions (Z. Karczmarzyk, W. Malinka, 2008).
Antioxidant Properties
Explorations into the antioxidant properties of heterocyclic compounds, including triazole derivatives, reveal their potential in combating oxidative stress-related conditions. Balaydın et al. (2010) synthesized and evaluated the antioxidant activities of diphenylmethane derivative bromophenols, indicating the broad applicability of these methodologies in discovering new antioxidants (H. T. Balaydın, I. Gülçin, A. Menzek, S. Göksu, E. Şahin, 2010).
Novel Heterocyclic Systems
The synthesis of novel heterocyclic systems, such as the work by Labanauskas et al. (2004) on the creation of previously unknown heterocyclic systems, underscores the continuous innovation within the field. These advancements contribute to the expansion of the chemical space for drug discovery and other scientific applications (L. Labanauskas, V. Bucinskaite, D. Bucyte, A. Brukštus, 2004).
Mechanism of Action
Target of Action
The compound contains a 1,2,4-triazole ring, which is a common motif in many bioactive compounds. Compounds containing this ring often exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . The specific targets would depend on the exact structure and functional groups of the compound.
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to predict the exact biochemical pathways it might affect. Based on the biological activities of related compounds, it could potentially be involved in pathways related to inflammation, viral replication, cancer cell proliferation, or bacterial growth .
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-(3-methylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-5-17-22-21-25(23-17)20(26)19(29-21)18(24-10-6-7-13(2)12-24)14-8-9-15(27-3)16(11-14)28-4/h8-9,11,13,18,26H,5-7,10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVMYPGTTWPJRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCCC(C4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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